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molecular formula C9H11NO3 B8461620 4-methoxy-2-Pyridinepropanoic acid

4-methoxy-2-Pyridinepropanoic acid

Cat. No. B8461620
M. Wt: 181.19 g/mol
InChI Key: IZGQSDZAESMUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138399B2

Procedure details

Similarly to Example 1, 0.69 g of 3-(4-methoxypyridin-2-yl)propionic acid (starting material A1), 0.74 g of 2,3-diamino-5-(2-phenylethyl)pyridine (starting material F1) and 12 g of PPA (24 hours at 140° C. and chromatography using dichloromethane/methanol 30:1) give 0.91 g of the title compound of m.p. 86–88° C. The mass spectrum shows the molecular peak MH+ at 359.4 Da.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
material F1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:4]=1.[NH2:14][C:15]1[C:20]([NH2:21])=[CH:19][C:18]([CH2:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:17][N:16]=1>ClCCl.CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:4]=1.[NH2:14][C:15]1[C:20]([NH2:21])=[CH:19][C:18]([CH2:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:17][N:16]=1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][CH2:10][C:11]2[NH:14][C:15]3=[N:16][CH:17]=[C:18]([CH2:22][CH2:23][C:24]4[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=4)[CH:19]=[C:20]3[N:21]=2)[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=NC=C1)CCC(=O)O
Name
material F1
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1N)CCC1=CC=CC=C1
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=NC=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
Name
Type
product
Smiles
NC1=NC=C(C=C1N)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
Name
Type
product
Smiles
COC1=CC(=NC=C1)CCC1=NC=2C(=NC=C(C2)CCC2=CC=CC=C2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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